Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the efficiency and environmental impact of the synthesis process.Molecular Structure Analysis
This typically involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. X-ray crystallography might also be used if the compound forms crystals.Chemical Reactions Analysis
This would involve studying the reactivity of the compound. What types of reactions does it undergo? What are the products of these reactions? Kinetic and thermodynamic data might also be included.Physical And Chemical Properties Analysis
This section would include data like melting point, boiling point, solubility, and stability. It might also include computational data like HOMO/LUMO levels and molecular orbital diagrams.Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques
The synthesis of related compounds involves multiple steps including condensation, methylation, hydrogenolysis, and cyclization, with careful optimization of conditions such as temperature and reactant ratios (Z. Xiu-lan, 2009).
Optimization of Synthesis Processes
Process optimization studies aim to enhance yields and efficiency in the synthesis of related compounds, employing techniques like etherification and sulfonyl chloride reactions (W. Xu et al., 2018).
Crystal Structure Analysis
Detailed analyses of crystal structures of related compounds have been conducted, providing insights into molecular configurations and intermolecular interactions (H. Ming & D. South, 2004).
Pharmacological and Chemical Properties
Hydrogen Bonding and Molecular Interactions
Studies on hydrogen bonding in compounds similar to Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate reveal complex molecular interactions, contributing to the understanding of their properties (J. Portilla et al., 2007).
Photostability and Degradation Studies
Research has focused on the photostability of related sulfonylurea compounds, examining their degradation under various conditions, which is crucial for their application in fields like agriculture (A. Bhattacharjee & P. Dureja, 1999).
Molecular Design for Specific Applications
The development of compounds with specific electronic and physicochemical properties, such as those derived from Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate, is a key area of research, enabling targeted applications in various fields (M. Naoum et al., 2010).
Safety And Hazards
This section would detail the safety precautions that need to be taken when handling the compound. It would also include information on the compound’s toxicity and environmental impact.
Future Directions
This would be a discussion of potential future research directions. What questions remain unanswered? How could the compound be modified to enhance its properties?
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help find more information. Please provide more details if possible.
properties
IUPAC Name |
methyl 4-[(3-sulfamoylpyridin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13(17)9-4-6-10(7-5-9)16-12-11(21(14,18)19)3-2-8-15-12/h2-8H,1H3,(H,15,16)(H2,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUDBRFFYIJYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate |
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